molecular formula C31H31ClN4O4 B14997609 N-(4-chlorophenethyl)-4-((1-(2-(cyclopentylamino)-2-oxoethyl)-2,4-dioxo-1,2-dihydroquinazolin-3(4H)-yl)methyl)benzamide

N-(4-chlorophenethyl)-4-((1-(2-(cyclopentylamino)-2-oxoethyl)-2,4-dioxo-1,2-dihydroquinazolin-3(4H)-yl)methyl)benzamide

Cat. No.: B14997609
M. Wt: 559.1 g/mol
InChI Key: FQFZPYOFJGBEOV-UHFFFAOYSA-N
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Description

N-(4-chlorophenethyl)-4-((1-(2-(cyclopentylamino)-2-oxoethyl)-2,4-dioxo-1,2-dihydroquinazolin-3(4H)-yl)methyl)benzamide is a complex organic compound that belongs to the class of quinazolinone derivatives

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-chlorophenethyl)-4-((1-(2-(cyclopentylamino)-2-oxoethyl)-2,4-dioxo-1,2-dihydroquinazolin-3(4H)-yl)methyl)benzamide typically involves multi-step organic reactions. The starting materials often include 4-chlorophenethylamine, cyclopentylamine, and various quinazolinone precursors. The reaction conditions may involve:

    Condensation reactions: Combining amines with carbonyl compounds under acidic or basic conditions.

    Cyclization reactions: Forming the quinazolinone ring structure through intramolecular reactions.

    Amidation reactions: Coupling the amine groups with carboxylic acids or their derivatives.

Industrial Production Methods

Industrial production of such compounds may involve:

    Batch reactors: For small-scale synthesis with precise control over reaction conditions.

    Continuous flow reactors: For large-scale production, offering better efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

N-(4-chlorophenethyl)-4-((1-(2-(cyclopentylamino)-2-oxoethyl)-2,4-dioxo-1,2-dihydroquinazolin-3(4H)-yl)methyl)benzamide can undergo various chemical reactions, including:

    Oxidation: Using oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction: Using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophilic or electrophilic substitution reactions, depending on the functional groups present.

Common Reagents and Conditions

    Oxidizing agents: Hydrogen peroxide, potassium permanganate.

    Reducing agents: Sodium borohydride, lithium aluminum hydride.

    Catalysts: Palladium on carbon, platinum oxide.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinazolinone derivatives with additional oxygen functionalities, while reduction may produce more saturated compounds.

Scientific Research Applications

    Chemistry: As a building block for synthesizing more complex molecules.

    Biology: Studying its interactions with biological macromolecules.

    Medicine: Investigating its potential as a therapeutic agent for various diseases.

    Industry: Using it as an intermediate in the production of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of N-(4-chlorophenethyl)-4-((1-(2-(cyclopentylamino)-2-oxoethyl)-2,4-dioxo-1,2-dihydroquinazolin-3(4H)-yl)methyl)benzamide involves its interaction with specific molecular targets. These may include:

    Enzymes: Inhibiting or activating specific enzymes involved in metabolic pathways.

    Receptors: Binding to receptors on cell surfaces to modulate signaling pathways.

    DNA/RNA: Interacting with genetic material to influence gene expression.

Comparison with Similar Compounds

Similar Compounds

    Quinazolinone derivatives: Compounds with similar core structures but different substituents.

    Benzamide derivatives: Compounds with similar amide functionalities but different aromatic groups.

Uniqueness

N-(4-chlorophenethyl)-4-((1-(2-(cyclopentylamino)-2-oxoethyl)-2,4-dioxo-1,2-dihydroquinazolin-3(4H)-yl)methyl)benzamide is unique due to its specific combination of functional groups and structural features, which may confer distinct biological activities and chemical reactivity.

Properties

Molecular Formula

C31H31ClN4O4

Molecular Weight

559.1 g/mol

IUPAC Name

N-[2-(4-chlorophenyl)ethyl]-4-[[1-[2-(cyclopentylamino)-2-oxoethyl]-2,4-dioxoquinazolin-3-yl]methyl]benzamide

InChI

InChI=1S/C31H31ClN4O4/c32-24-15-11-21(12-16-24)17-18-33-29(38)23-13-9-22(10-14-23)19-36-30(39)26-7-3-4-8-27(26)35(31(36)40)20-28(37)34-25-5-1-2-6-25/h3-4,7-16,25H,1-2,5-6,17-20H2,(H,33,38)(H,34,37)

InChI Key

FQFZPYOFJGBEOV-UHFFFAOYSA-N

Canonical SMILES

C1CCC(C1)NC(=O)CN2C3=CC=CC=C3C(=O)N(C2=O)CC4=CC=C(C=C4)C(=O)NCCC5=CC=C(C=C5)Cl

Origin of Product

United States

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